N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
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Overview
Description
N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylamine with 4-pyridinecarboxaldehyde and a thioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N-methylformamide
- 2,4-Dimethylphenyl isocyanate
Uniqueness
N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the thiazole and pyridine rings, along with the 2,4-dimethylphenyl group, allows for versatile reactivity and potential interactions with various molecular targets.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-3-4-14(12(2)9-11)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDRNAIBYLBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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